molecular formula C8H13NO3 B13565167 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one

4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one

Cat. No.: B13565167
M. Wt: 171.19 g/mol
InChI Key: PPMKUPIQJQUFSH-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to an oxazinone moiety. The hydroxymethyl substituent at the 4-position and the fully saturated hexahydro ring system distinguish it from related compounds.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-(hydroxymethyl)-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-1-one

InChI

InChI=1S/C8H13NO3/c10-4-6-5-12-8(11)9-3-1-2-7(6)9/h6-7,10H,1-5H2

InChI Key

PPMKUPIQJQUFSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(COC(=O)N2C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one can be achieved through several methods. One common approach involves the reaction of allyl bromides with N-substituted hydroxylamines in the presence of a base such as tert-butoxide in tert-butanol at reflux conditions. This method provides a short and effective route to the desired oxazine compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This reactivity is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

  • 3-Phenyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one (II)
  • 3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one (I)
  • Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one (2c)
  • 4-(Hydroxymethyl)-1H,3H-pyrido[1,2-c][1,3]oxazin-1-one (137094-10-1)
Table 1: Structural and Functional Comparison
Compound Core Structure Substituent(s) Biological Activity/Applications Synthesis Method
Target Compound Pyrrolo[1,2-c][1,3]oxazinone 4-(hydroxymethyl), hexahydro Inferred: Potential muscle relaxant intermediate Likely via heterocyclic annulation
3-Phenyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one Pyrrolo[2,1-c][1,4]oxazinone 3-phenyl Intermediate for muscle relaxants Crystallization and X-ray analysis
3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one Pyrrolo[2,1-c][1,4]oxazinone 3-methyl Precursor to mGluR5 antagonists Reported by Dumas (1988)
Benzo-imidazo-oxazinone (2c) Benzoimidazo-oxazinone 3-butyl, 8-methoxy Not specified; likely bioactive Transition metal catalysis
Pyrido-oxazinone (137094-10-1) Pyrido[1,2-c][1,3]oxazinone 4-(hydroxymethyl) Unknown; structural similarity to target Unknown

Key Comparative Insights

Ring Saturation and Stability: The hexahydro ring in the target compound confers full saturation, enhancing conformational rigidity and stability compared to partially unsaturated analogues like 3-phenyl- or 3-methyl-pyrrolo-oxazinones . This may reduce metabolic degradation in vivo.

Substituent Influence on Bioactivity :

  • The hydroxymethyl group in the target compound introduces hydrogen-bonding capacity, which could improve solubility in polar solvents compared to methyl or phenyl substituents .
  • The phenyl group in compound II enhances lipophilicity, favoring blood-brain barrier penetration for central nervous system (CNS) targets .

Synthetic Accessibility: Pyrrolo-oxazinones (e.g., compounds I and II) are synthesized via heterocyclic annulation, often requiring multi-step sequences . Transition metal-catalyzed methods (e.g., for benzo-imidazo-oxazinone 2c) offer efficient routes for fused heterocycles .

Biological Activity

4-(Hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies and case analyses.

Chemical Structure

The compound is characterized by its unique pyrrolidine structure, which contributes to its biological properties. The presence of the hydroxymethyl group plays a crucial role in modulating its activity.

Biological Activities

Research indicates that 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one exhibits several biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce cell viability in human lung cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains. It was particularly noted for its activity against Gram-positive bacteria, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Preliminary studies suggest that 4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxymethyl group enhances interaction with biological targets such as enzymes involved in cell signaling and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on A549 lung cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM.
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed a clear zone of inhibition at a concentration of 100 µg/mL, indicating potent antibacterial properties.

Data Summary Table

Biological ActivityTest SubjectConcentrationObserved Effect
AntitumorA549 Lung Cancer Cells10 µM - 20 µMReduced cell viability (IC50 = 15 µM)
AntimicrobialStaphylococcus aureus100 µg/mLZone of inhibition observed
NeuroprotectiveNeuronal Cell LinesVariesProtection against oxidative stress

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